molecular formula C3Cl2N3O3- B104020 Sodium dichloroisocyanurate CAS No. 2893-78-9

Sodium dichloroisocyanurate

Cat. No.: B104020
CAS No.: 2893-78-9
M. Wt: 196.95 g/mol
InChI Key: CEJLBZWIKQJOAT-UHFFFAOYSA-M
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Mechanism of Action

Sodium dichloroisocyanurate, also known as Actisept, Sodium troclosene, Neochlor 55, NCGC00164091-01, or DTXSID3024994, is a chemical compound widely used as a disinfectant and cleansing agent .

Target of Action

The primary targets of this compound are various types of bacteria, viruses, and fungi. It is used to sterilize drinking water, swimming pools, tableware, and air, and to fight against infectious diseases as a routine disinfection agent .

Mode of Action

This compound acts as an oxidizer, reacting with water to form hypochlorous acid . Hypochlorous acid is a potent antimicrobial agent that can rapidly denature bacterial proteins, change membrane permeability, interfere with the physiological and biochemical processes of the enzyme system, and affect DNA synthesis .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms by disrupting their protein structures and interfering with their metabolic processes. This leads to the inactivation of the organisms and prevents them from causing infections .

Pharmacokinetics

It is known to be soluble in water, which allows it to be distributed evenly when used as a disinfectant .

Result of Action

The result of this compound’s action is the effective elimination of harmful microorganisms from the environment. This leads to a reduction in the spread of infectious diseases and contributes to overall public health .

Action Environment

Environmental factors such as pH, temperature, and organic matter can influence the efficacy and stability of this compound. For instance, its disinfecting action may be less effective in the presence of high levels of organic matter. Moreover, it is most stable and effective in a slightly acidic to neutral pH .

Biochemical Analysis

Preparation Methods

ACE-011 is synthesized through recombinant DNA technology. The gene encoding the extracellular domain of activin receptor type IIA is fused with the gene encoding the Fc portion of human immunoglobulin G1. This fusion gene is then inserted into a suitable expression vector, which is introduced into a host cell line for protein expression. The expressed fusion protein is purified using affinity chromatography techniques .

Chemical Reactions Analysis

ACE-011 primarily functions as an activin antagonist by binding to activin and preventing it from signaling through its receptor. This interaction does not involve traditional chemical reactions such as oxidation, reduction, or substitution. Instead, it involves protein-protein interactions and the inhibition of signaling pathways .

Comparison with Similar Compounds

ACE-011 is unique in its ability to target activin and other transforming growth factor beta superfamily members. Similar compounds include:

ACE-011’s unique mechanism of action and broad range of applications make it a promising therapeutic agent in various fields of medicine and research.

Properties

IUPAC Name

1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJLBZWIKQJOAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2N3O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does sodium dichloroisocyanurate exert its antimicrobial activity?

A1: NaDCC acts as a chlorine-releasing agent, gradually hydrolyzing in water to form hypochlorous acid (HOCl) [, , , ]. HOCl is a strong oxidizing agent that disrupts cellular processes in microorganisms, ultimately leading to cell death []. This broad-spectrum activity makes NaDCC effective against a variety of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus, fungi like Candida albicans, and even viruses like the H7N9 avian influenza virus [, , , ].

Q2: Does the presence of organic matter affect the efficacy of this compound?

A2: Yes, the presence of organic matter, such as serum or albumin, can reduce the efficacy of NaDCC. Research suggests that higher concentrations of NaDCC may be required to achieve effective disinfection in the presence of organic matter [, ].

Q3: How does the antimicrobial efficacy of this compound compare to other disinfectants?

A4: Studies have shown that NaDCC exhibits comparable or even superior antimicrobial efficacy to other chlorine-based disinfectants, such as sodium hypochlorite [, , ]. For instance, NaDCC demonstrated a faster killing rate against Legionella pneumophila compared to sodium hypochlorite and bleaching powder [].

Q4: How stable is this compound in solution?

A5: The available chlorine content in NaDCC solutions decreases over time, particularly within the first few hours of preparation []. Therefore, it is recommended to prepare fresh solutions of NaDCC immediately before use to ensure optimal efficacy [].

Q5: Are there any strategies to improve the stability of this compound formulations?

A6: Research suggests that formulating NaDCC as an effervescent tablet can enhance its stability and reduce the strong chlorine odor associated with the powder form []. These tablets demonstrate a longer shelf life while maintaining their efficacy [].

Q6: Is this compound compatible with different materials used in medical devices and equipment?

A7: While NaDCC is generally considered safe for use on various surfaces, it can be corrosive to certain materials, especially at high concentrations []. For example, research has shown that NaDCC can contribute to the corrosion of AISI 304 stainless steel []. Therefore, it's crucial to consider material compatibility when using NaDCC for disinfection purposes.

Q7: What are some of the potential applications of this compound beyond traditional disinfection?

A7: NaDCC has shown promise in various applications, including:

  • Root canal irrigation: NaDCC exhibits antimicrobial activity against common endodontic pathogens and may serve as an alternative to sodium hypochlorite in root canal irrigation [].
  • Ballast water treatment: NaDCC can be incorporated into ballast water treatment systems to prevent the spread of invasive aquatic species [].
  • Food preservation: Research suggests that NaDCC can effectively reduce microbial contamination in minimally processed foods, such as shredded lettuce [].

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